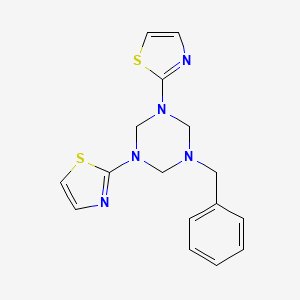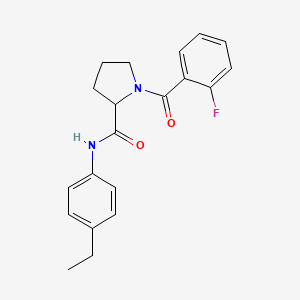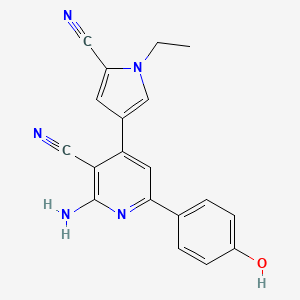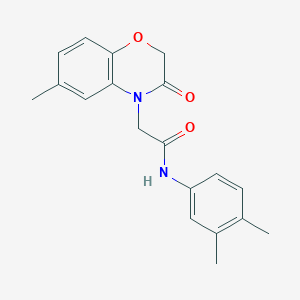![molecular formula C23H20ClNO4 B6004734 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate, also known as Diroximel fumarate, is a novel oral therapy that has been approved by the US Food and Drug Administration (FDA) for the treatment of relapsing forms of multiple sclerosis (MS). This compound belongs to the class of fumarates, which are known to have immunomodulatory properties and have been used for the treatment of psoriasis for many years. Diroximel fumarate is a prodrug of monomethyl fumarate, which is the active metabolite that exerts its therapeutic effects on MS.
作用機序
The exact mechanism of action of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate is not fully understood. However, it is believed to exert its therapeutic effects by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. This activation leads to the upregulation of genes involved in cellular defense mechanisms and the downregulation of pro-inflammatory genes.
Biochemical and physiological effects:
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has been shown to have antioxidant and anti-inflammatory effects, which are believed to be responsible for its therapeutic effects in MS. It has also been shown to modulate the immune system by reducing the activation of T cells and increasing the number of regulatory T cells.
実験室実験の利点と制限
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. It is also a prodrug, which means that it can be converted into the active metabolite monomethyl fumarate in vivo. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in laboratory experiments.
将来の方向性
There are several future directions for the research on 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate. One area of research is to understand the exact mechanism of action of this compound and its metabolites. Another area is to investigate its potential use in other autoimmune diseases such as psoriasis and inflammatory bowel disease. Finally, there is a need for further clinical trials to evaluate the long-term safety and efficacy of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate in MS patients.
合成法
The synthesis of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate involves the reaction of 3,4-dimethylphenol and 3-[(2-chlorobenzoyl)amino]aniline in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then treated with ethyl chloroformate to form the corresponding ethyl ester, which is then reacted with fumaric acid to produce 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate.
科学的研究の応用
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of MS. In a phase III clinical trial, 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate demonstrated a significant reduction in the annualized relapse rate and the number of gadolinium-enhancing lesions compared to placebo. It has also been shown to reduce the progression of disability in MS patients.
特性
IUPAC Name |
[3-[(2-chlorobenzoyl)amino]phenyl] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4/c1-15-10-11-18(12-16(15)2)28-14-22(26)29-19-7-5-6-17(13-19)25-23(27)20-8-3-4-9-21(20)24/h3-13H,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPJOIPKDILOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6004660.png)
![7-(cyclobutylmethyl)-2-[(3-isopropyl-5-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004676.png)
![2-(5-acetyl-3-thienyl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6004686.png)



![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B6004716.png)
![ethyl [1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6004719.png)
![3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6004727.png)
![4-fluoro-N-{[1-(4-pentenoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6004736.png)
![methyl 2-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6004747.png)
![methyl 5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6004754.png)
